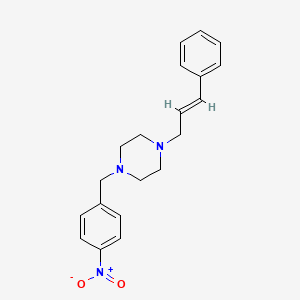![molecular formula C15H16N2O2S2 B5733329 ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5733329.png)
ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate, also known as EACT, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. In
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate has been found to exhibit antimicrobial effects against a wide range of bacterial and fungal pathogens.
Wirkmechanismus
The mechanism of action of ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with various cellular targets. For example, ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate has been found to exhibit a wide range of biochemical and physiological effects. For example, the compound has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in vitro and in vivo. It has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate has been found to exhibit antimicrobial effects against a wide range of bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate has several advantages for lab experiments. For example, the compound is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, making it suitable for use in various assays. However, there are also some limitations to using ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate in lab experiments. For example, the compound is highly lipophilic, which may limit its solubility in aqueous solutions. Additionally, the mechanism of action of ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate. For example, further studies are needed to fully understand the mechanism of action of the compound. Additionally, more research is needed to determine the efficacy of ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate in animal models of disease. Finally, there is a need for the development of more potent and selective analogs of ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate that can be used as therapeutics.
Synthesemethoden
The synthesis of ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate involves the reaction of ethyl 2-amino-5-methylthiophene-3-carboxylate with anilinocarbonyl sulfenyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting compound is then purified through column chromatography to obtain pure ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate.
Eigenschaften
IUPAC Name |
ethyl 5-methyl-2-(phenylcarbamothioylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-3-19-14(18)12-9-10(2)21-13(12)17-15(20)16-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSKIOFXXKMJBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(4-methylphenyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733252.png)
![[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5733264.png)
![1-{[(2-chlorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5733279.png)
![4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5733294.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5733301.png)


![{2-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5733314.png)
![4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5733322.png)
![5-methyl-2-[(4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5733330.png)

![2-[(cyclohexylmethyl)(propyl)amino]ethanol](/img/structure/B5733351.png)

